![molecular formula C21H18N4O4S B2900931 N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 693232-72-3](/img/structure/B2900931.png)

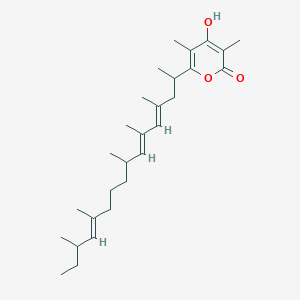

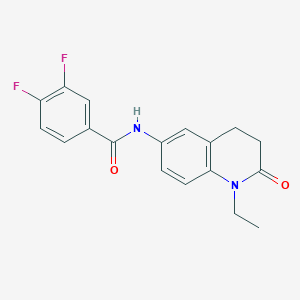

N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

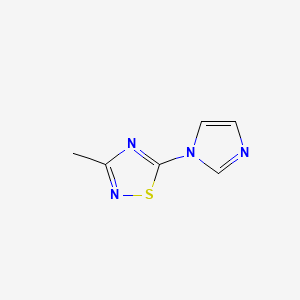

“N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a cyano group, a nitrophenyl group, a tetrahydropyridin group, and an acetamide group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . The synthesis of cyanoacetamides, a related class of compounds, can be carried out in several ways, often involving the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group could participate in various reactions to form heterocyclic compounds .Aplicaciones Científicas De Investigación

Heterocyclic Synthesis Precursor

N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide: serves as a versatile precursor in heterocyclic synthesis. The cyano and carbonyl functional groups are reactive sites that can undergo various condensation and substitution reactions with bidentate reagents to form diverse heterocyclic compounds .

Antimicrobial Agent Development

The compound has potential applications in the development of antimicrobial agents. Its structural framework can be modified to target microbial infections, offering a pathway to combat drug-resistant bacteria and fungi .

Anticancer Activity

Researchers are exploring the use of this compound in anticancer drug development. Its derivatives have shown promise in inhibiting the proliferation of cancer cells, such as human breast adenocarcinoma cell lines .

Anti-HIV Research

Derivatives of this compound have been synthesized and screened for anti-HIV activity. The ability to inhibit HIV replication in acutely infected cells presents a significant avenue for therapeutic application .

Chemotherapeutic Agent Synthesis

The compound’s derivatives are being investigated for their potential as chemotherapeutic agents. Their biological activities are of interest to biochemists who are looking to develop better treatments for various diseases .

Molecular Docking Studies

Molecular docking studies utilize this compound to understand the binding modes of active molecules within the target receptor sites. This is crucial for rational drug design and the development of new pharmaceuticals .

Propiedades

IUPAC Name |

N-benzyl-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c22-11-18-17(15-7-4-8-16(9-15)25(28)29)10-19(26)24-21(18)30-13-20(27)23-12-14-5-2-1-3-6-14/h1-9,17H,10,12-13H2,(H,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJCTCZIDVDUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

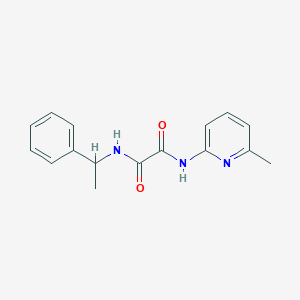

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)

![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)